4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate
Overview
Description
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is commonly used in various industrial applications due to its resistance to solvents, acids, and bases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate typically involves the esterification of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can undergo radical polymerization to form fluorinated polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Addition Reactions: Reagents such as hydrogen halides or halogens can be used, typically under mild conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Addition Reactions: Products include halogenated or hydrogenated derivatives.
Polymerization: Products include high-molecular-weight fluorinated polymers with unique properties.
Scientific Research Applications
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with applications in coatings, membranes, and sealants.
Biology: Utilized in the development of fluorinated surfactants and emulsifiers for biological assays and drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and as a component in biocompatible materials.
Industry: Employed in the production of high-performance materials resistant to extreme conditions, such as in aerospace and electronics.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate is primarily related to its chemical structure. The multiple fluorine atoms create a highly electronegative environment, which influences the compound’s reactivity and interactions with other molecules. The ester functional group allows for various chemical modifications, making it a versatile building block in synthetic chemistry. The compound’s hydrophobic nature also plays a crucial role in its applications, particularly in creating water-repellent surfaces and materials.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol
- 1H,1H,2H,2H-Perfluorooctyl iodide
Uniqueness
Compared to similar compounds, 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate is unique due to its ester functional group, which provides additional reactivity and versatility in chemical synthesis. Its ability to undergo polymerization also sets it apart, making it valuable in the production of specialized fluorinated polymers.
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F13O2/c1-6(2)7(27)28-5-3-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1,3-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIUJTLQIOPZBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F13O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895740 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228350-17-1 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228350-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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